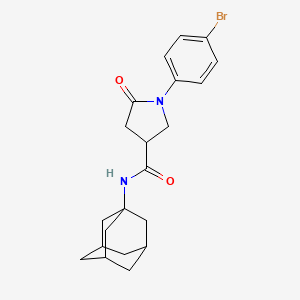
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AOPP, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications in various diseases. AOPP belongs to the class of adamantane derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes that are involved in cell proliferation, apoptosis, and protein aggregation. This compound has been shown to inhibit the activity of proteasome, a cellular protein degradation system, and induce the accumulation of misfolded proteins, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of protein aggregation. This compound has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification, and its unique chemical structure, which makes it a promising candidate for drug development. However, this compound also has limitations, including its low solubility in water and potential toxicity, which may limit its use in in vivo experiments.
Future Directions
For N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide research include the optimization of its synthesis and purification methods, the development of more potent analogs, and the investigation of its therapeutic potential in various diseases. This compound may also be used as a tool compound to study the mechanisms of protein aggregation and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multistep process that includes the reaction of adamantane-1-carboxylic acid with 4-bromobenzoyl chloride, followed by the reaction with pyrrolidine and subsequent oxidation to produce the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.
Scientific Research Applications
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function, suggesting its potential as a neuroprotective agent.
Properties
IUPAC Name |
N-(1-adamantyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c22-17-1-3-18(4-2-17)24-12-16(8-19(24)25)20(26)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,13-16H,5-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXRRBPBDCTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)
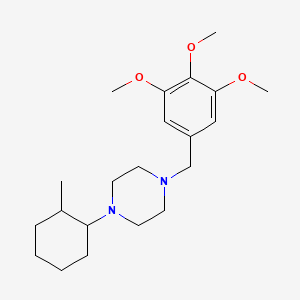

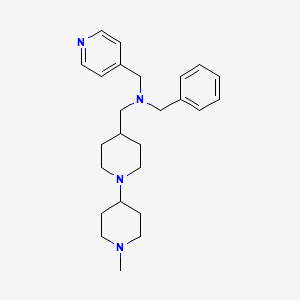
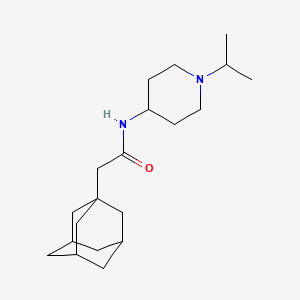
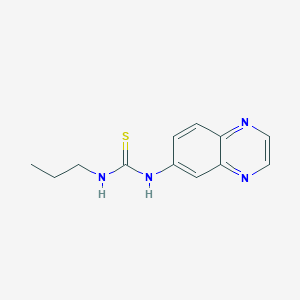
![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)

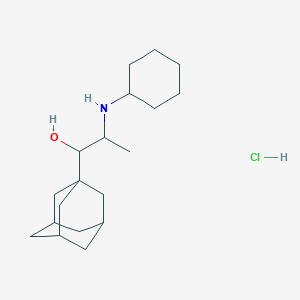

![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
